molecular formula C20H16 B585108 3,11-Dimethylchrysene CAS No. 139493-40-6

3,11-Dimethylchrysene

Cat. No. B585108
CAS RN: 139493-40-6
M. Wt: 256.348
InChI Key: OARLDAXNFWKBIM-UHFFFAOYSA-N
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Description

3,11-Dimethylchrysene is a derivative of Chrysene . It is part of a group of polycyclic aromatic compounds suspected to have tumor-initiating effects on humans . The molecular formula of 3,11-Dimethylchrysene is C20H16 and it has a molecular weight of 256.34 .


Molecular Structure Analysis

The structure of 3,11-dimethylchrysene is characterized by two bay regions, one with a methyl group, and the other with a methyl and a methylene group. This structure contributes to the high reactivity of this compound.


Physical And Chemical Properties Analysis

3,11-Dimethylchrysene has a molecular weight of 256.34 . Its melting point is 104-106°C and its boiling point is 462.3±15.0 °C . It has a density of 1.142±0.06 g/cm3 . It is slightly soluble in chloroform and ethyl acetate .

Relevant Papers One relevant paper titled “Identification of metabolites of 5,11-dimethylchrysene and 5,12-dimethylchrysene and the influence of a peri-methyl group on their formation” was found . The paper investigates the in vitro metabolism by mouse and rat liver of the strong tumor initiator, 5,11-dimethyichrysene (5,11-diMeC) and its inactive analogue, 5,12-dimethylchrysene (5,12-diMeC) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 3,11-Dimethylchrysene involves the alkylation of naphthalene followed by cyclization to form chrysene, which is then further alkylated to obtain 3,11-Dimethylchrysene.", "Starting Materials": [ "Naphthalene", "Methyl iodide", "Sodium hydride", "Bromine", "Acetic acid", "Sulfuric acid", "Sodium sulfate", "Potassium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Alkylation of Naphthalene", "Naphthalene is reacted with methyl iodide in the presence of sodium hydride to form 1-methyl naphthalene.", "Step 2: Cyclization of 1-methyl naphthalene to form Chrysene", "1-methyl naphthalene is reacted with bromine in acetic acid to form 1-bromo-2-methyl naphthalene.", "1-bromo-2-methyl naphthalene is then treated with sulfuric acid and heated to form chrysene.", "Step 3: Alkylation of Chrysene to form 3,11-Dimethylchrysene", "Chrysene is reacted with methyl iodide in the presence of potassium hydroxide to form 3-methyl chrysene.", "3-methyl chrysene is then reacted with methyl iodide in the presence of sodium hydride to form 3,11-Dimethylchrysene.", "The final product is then purified by recrystallization from a mixture of methanol and ethanol." ] }

CAS RN

139493-40-6

Product Name

3,11-Dimethylchrysene

Molecular Formula

C20H16

Molecular Weight

256.348

IUPAC Name

3,11-dimethylchrysene

InChI

InChI=1S/C20H16/c1-13-7-8-16-12-14(2)20-17-6-4-3-5-15(17)9-10-18(20)19(16)11-13/h3-12H,1-2H3

InChI Key

OARLDAXNFWKBIM-UHFFFAOYSA-N

SMILES

CC1=CC2=C3C=CC4=CC=CC=C4C3=C(C=C2C=C1)C

Origin of Product

United States

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